molecular formula C7H5NO2 B093048 3,4-Dihydroxybenzonitrile CAS No. 17345-61-8

3,4-Dihydroxybenzonitrile

Cat. No.: B093048
CAS No.: 17345-61-8
M. Wt: 135.12 g/mol
InChI Key: NUWHYWYSMAPBHK-UHFFFAOYSA-N
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Description

3,4-Dihydroxybenzonitrile: C7H5NO2 . It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a benzene ring. This compound is a white crystalline solid that is relatively stable in air but can react with strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Vanillin as a Starting Material: Vanillin reacts with hydroxylamine hydrochloride in a polar solvent at low temperatures, followed by a reaction at 50-120°C to produce high-purity vanillin nitrile.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dihydroxybenzonitrile can undergo oxidation reactions to form quinones.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: 3,4-Dihydroxybenzylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology

  • Investigated for its potential antioxidant properties.
  • Studied for its interactions with enzymes and proteins.

Medicine

Industry

  • Used as an intermediate in the production of dyes and pigments.
  • Employed in the synthesis of polymers and resins.

Mechanism of Action

Mechanism: : 3,4-Dihydroxybenzonitrile exerts its effects primarily through its ability to form stable complexes with metal ions. These complexes can participate in redox reactions, influencing various biochemical pathways. The hydroxyl groups allow it to act as a bidentate ligand, forming chelates with metal ions such as iron (Fe) and copper (Cu) .

Molecular Targets and Pathways

    Enzymes: Interacts with enzymes like lipoxygenase, influencing their activity.

    Pathways: Participates in redox reactions, affecting oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-Hydroxybenzonitrile: Contains only one hydroxyl group.

    4-Cyanophenol: Contains a hydroxyl group and a nitrile group but in different positions on the benzene ring.

Uniqueness

Properties

IUPAC Name

3,4-dihydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWHYWYSMAPBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169616
Record name 3,4-Dihydroxybenzonitrile
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17345-61-8
Record name 3,4-Dihydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17345-61-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxybenzonitrile
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Record name 3,4-Dihydroxybenzonitrile
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Record name 3,4-dihydroxybenzonitrile
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Synthesis routes and methods I

Procedure details

To a 4-necked 1 L round bottom flask equipped with a mechanical stirrer and a condenser, 3-methoxy-4-hydroxybenzonitrile 2a (70.7 g, 0.47 mole), lithium bromide (81.3 g, 0.94 mole), and N,N′-dimethylformamide (220 mL) were added successively at 25° C., followed by heating in an oil bath at 180° C. for 10 hours. The reaction mixture was allowed to cool to 85° C. Water (285 mL) was then added, and upon cooling to 25° C., and treatment with concentrated hydrochloric acid proceed. The resulting mixture was extracted with ethyl acetate (300 mL×2). The extract was concentrated under reduced pressure to give a pale brown solid. Water (430 mL) was added and the mixture was then heated till the mixture became homogeneous. After the reaction mixture was cooled down to approximately 40° C., 3,4-Dihydroxybenzonitrile was precipitated out and the reaction mixture was further cooled to 10° C. so as to ensure complete precipitation. The resulting solid was isolated by filtration and dried under reduced pressure. 3,4-Dihydroxybenzonitrile (42.5 g) was obtained as a white solid with a yield of 67% and a purity of greater than 99% as indicated by HPLC analysis.
Quantity
70.7 g
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reactant
Reaction Step One
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81.3 g
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220 mL
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430 mL
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285 mL
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Synthesis routes and methods II

Procedure details

The preparation was carried out according to the process of Example 2a except that 3,4-diethoxybenzonitrile was used as the starting material instead of 3-methoxy-4-hydroxybenzonitrile, and 2-fold of lithium bromide (162.6 g, 1.88 mole) were added to form the reaction mixture. 3,4-Dihydroxybenzonitrile was obtained as a white solid with a yield of 79% and a purity of greater than 92% as indicated by HPLC analysis.
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162.6 g
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Synthesis routes and methods III

Procedure details

The preparation was carried out according to the process of Example 2a except that 3,4-Dimethoxybenzonitrile was used as the starting material instead of 3-methoxy-4-hydroxybenzonitrile, and 2-fold of lithium bromide (162.6 g, 1.88 mole) were added to form the reaction mixture. 3,4-Dihydroxybenzonitrile was obtained as a white solid with a yield of 65% and a purity of greater than 98% as indicated by HPLC analysis.
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162.6 g
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Synthesis routes and methods IV

Procedure details

The preparation was carried out according to the process of Example 2a except that 3-ethoxy-4-hydroxybenzonitrile was used as the starting material instead of 3-methoxy-4-hydroxybenzonitrile. 3,4-Dihydroxybenzonitrile was obtained as a white solid with a yield of 79% and a purity of greater than 98% as indicated by HPLC analysis.
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Synthesis routes and methods V

Procedure details

The preparation was carried out according to the process of Example 2a except that 3,4-(methylenedioxy)benzonitrile was used as the starting material instead of 3-methoxy-4-hydroxybenzonitrile to form the reaction mixture. 3,4-Dihydroxybenzonitrile was obtained as a pale brown solid with a yield of 94% and a purity of greater than 97% as indicated by HPLC analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxybenzonitrile
Reactant of Route 2
3,4-Dihydroxybenzonitrile
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3,4-Dihydroxybenzonitrile
Reactant of Route 4
3,4-Dihydroxybenzonitrile
Reactant of Route 5
3,4-Dihydroxybenzonitrile
Reactant of Route 6
3,4-Dihydroxybenzonitrile

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